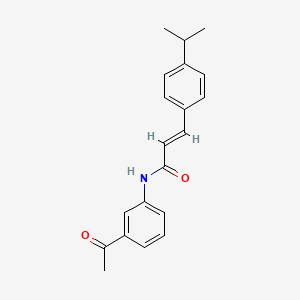
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated for its potential use in the treatment of various diseases such as arthritis and cancer. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide may also modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and it has been shown to decrease pain sensitivity in animal models of arthritis and neuropathic pain. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. This compound is easy to synthesize, and it has been shown to have good solubility in various solvents. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with the use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments. This compound may have off-target effects, and its mechanism of action is not fully understood. In addition, the optimal dosage and administration route for N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide have not been established.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs, in order to identify compounds with improved potency and selectivity. Another direction is to explore the potential use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide and to establish the optimal dosage and administration route for this compound.
Synthesemethoden
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-acetylphenyl isocyanate and 4-isopropylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(2)17-10-7-16(8-11-17)9-12-20(23)21-19-6-4-5-18(13-19)15(3)22/h4-14H,1-3H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNBOMKHSAURJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
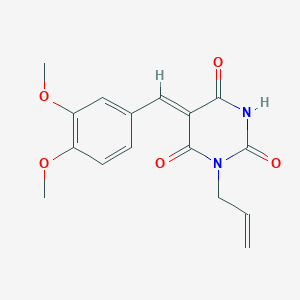
![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
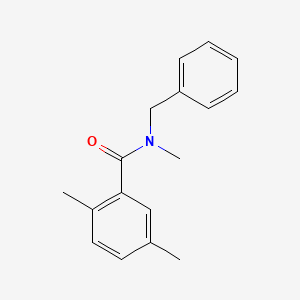
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
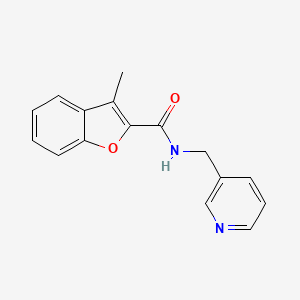
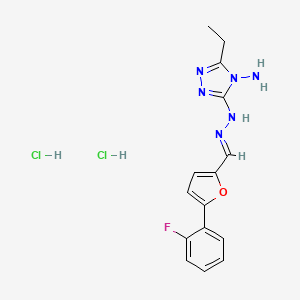

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)